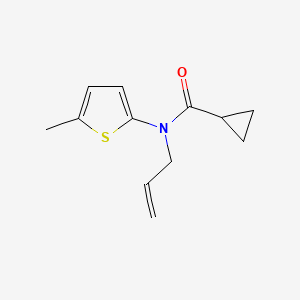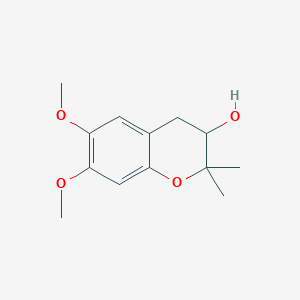
Hexyl 2,4,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2,4,6-trimethylbenzoate is an organic compound that belongs to the ester family It is derived from 2,4,6-trimethylbenzoic acid and hexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2,4,6-trimethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4,6-trimethylbenzoic acid and hexanol.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,4,6-trimethylbenzoic acid and hexanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of hexyl 2,4,6-trimethylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,4,6-trimethylbenzoic acid and hexanol, which may interact with biological systems. The compound’s effects are mediated through its ability to participate in chemical reactions and form complexes with other molecules.
Comparison with Similar Compounds
Hexyl 2,4,6-trimethylbenzoate can be compared with other esters derived from 2,4,6-trimethylbenzoic acid, such as:
- Methyl 2,4,6-trimethylbenzoate
- Ethyl 2,4,6-trimethylbenzoate
- Butyl 2,4,6-trimethylbenzoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its longer alkyl chain, which may impart different physical and chemical characteristics compared to its shorter-chain counterparts.
Properties
CAS No. |
62047-60-3 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
hexyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-5-6-7-8-9-18-16(17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
VXAKXNOXVASXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[Ethoxy(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14537413.png)








![2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14537465.png)


